Octa-4,7-dienal

Description

Unsaturated aldehydes are organic compounds that contain both an aldehyde functional group (-CHO) and at least one carbon-carbon double or triple bond. Their chemistry is largely governed by the electronic interplay between these two functional groups. A critical distinction is made based on the relative positions of the aldehyde and the unsaturation.

In conjugated systems, such as α,β-unsaturated aldehydes, the double bond is adjacent to the carbonyl group, leading to a delocalized π-electron system. This conjugation significantly influences the molecule's reactivity, often leading to 1,4-addition (conjugate addition) reactions.

Conversely, Octa-4,7-dienal is a non-conjugated or "skipped" diene aldehyde . fiveable.meresearchgate.netresearchgate.netlibretexts.org In this molecule, the double bonds at the 4th and 7th positions are separated by more than one single bond from each other and from the aldehyde group. This isolation of the π-systems means that the electronic effects of the double bonds and the aldehyde are largely localized. fiveable.melibretexts.org Consequently, the reactivity of the aldehyde group in Octa-4,7-dienal is expected to be similar to that of a saturated aliphatic aldehyde, and the double bonds will react as typical isolated alkenes. vaia.com Non-conjugated dienes are generally less stable than their conjugated counterparts due to the absence of resonance stabilization. libretexts.org

The general spectroscopic features of aldehydes are well-established. In infrared (IR) spectroscopy, aldehydes exhibit a characteristic strong C=O stretching absorption between 1660 and 1770 cm⁻¹, and two distinctive C-H stretching absorptions for the aldehyde proton around 2700–2760 and 2800–2860 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org For non-conjugated aldehydes like Octa-4,7-dienal, the C=O stretch is expected to appear around 1730 cm⁻¹, similar to saturated aldehydes. libretexts.orgopenstax.org In ¹H NMR spectroscopy, the aldehyde proton is typically found in the highly deshielded region of 9-10 ppm. libretexts.orgpressbooks.puboregonstate.edu

Direct research on Octa-4,7-dienal is limited. However, its existence is confirmed through patent literature, where "(Z)-Octa-4,7-dienal" is mentioned as a minor component in a chemical process. This suggests its potential formation as a byproduct or intermediate in industrial syntheses.

More pointedly, the academic significance of Octa-4,7-dienal likely lies in its utility as a precursor in organic synthesis. The presence of multiple reactive sites—the aldehyde and two double bonds—allows for a variety of chemical transformations. For instance, the synthesis of "5-(Phenylsulfonyl)octa-4,7-dienal oxime" implies the use of Octa-4,7-dienal as a starting material. The conversion of an aldehyde to an oxime is a standard reaction, often employed for the protection of the aldehyde group or as an intermediate for further reactions like the Beckmann rearrangement. nih.gov

Research involving structurally similar non-conjugated dienes, often referred to as skipped dienes, is an active area. nih.govacs.orgnih.gov These motifs are found in various natural products and are valuable building blocks in total synthesis. researchgate.netresearchgate.net Therefore, research trajectories for Octa-4,7-dienal could involve its use in the synthesis of more complex molecules, leveraging the independent reactivity of its functional groups to build molecular complexity in a controlled, stepwise manner.

Data for Octa-4,7-dienal

Given the limited specific experimental data for Octa-4,7-dienal, the following table includes predicted properties based on its chemical structure and data for analogous compounds.

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | Octa-4,7-dienal |

| Predicted Boiling Point | ~160-170 °C |

| Predicted Density | ~0.87 g/cm³ |

| Predicted ¹H NMR (Aldehyde Proton) | ~9.7 ppm |

| Predicted IR (C=O Stretch) | ~1730 cm⁻¹ |

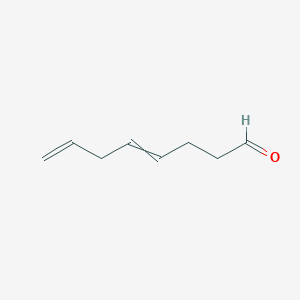

Structure

3D Structure

Properties

CAS No. |

56053-82-8 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

octa-4,7-dienal |

InChI |

InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2,4-5,8H,1,3,6-7H2 |

InChI Key |

IUWNOJSDBXCPJV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=CCCC=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Octa 4,7 Dienal

Reactivity of the Aldehyde Moiety in Octa-4,7-dienal

The aldehyde group (-CHO) in octa-4,7-dienal is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. savemyexams.com This polarity makes the aldehyde moiety a primary site for nucleophilic addition reactions. savemyexams.comccea.org.uk

Common reactions involving the aldehyde group include:

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. This can be achieved using various oxidizing agents. For instance, heating with acidified potassium dichromate(VI) would oxidize the aldehyde, resulting in a color change from orange to green. savemyexams.com

Reduction: The aldehyde group can be reduced to a primary alcohol (octa-4,7-dien-1-ol). A common reducing agent for this transformation is lithium aluminium hydride (LiAlH₄) in dry ether, which proceeds via nucleophilic addition of a hydride ion (:H⁻). savemyexams.comccea.org.uk

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. savemyexams.com An important example is the reaction with hydrogen cyanide (HCN), which adds a carbon atom to the chain, forming a cyanohydrin (2-hydroxy-nona-5,8-dienenitrile). This reaction typically produces a racemic mixture because the planar carbonyl group can be attacked from either side with equal probability. ccea.org.uk Another common reaction is the condensation with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), which yields a characteristic deep-orange precipitate, a 2,4-dinitrophenylhydrazone. This reaction serves as a qualitative test for the carbonyl group. savemyexams.com

Table 1: Representative Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | Acidified Potassium Dichromate(VI) | Octa-4,7-dienoic acid |

| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Octa-4,7-dien-1-ol |

| Nucleophilic Addition | Hydrogen Cyanide (HCN) | 2-Hydroxy-nona-5,8-dienenitrile |

Reactivity of the Unsaturated Moieties (Alkene Bonds)

Octa-4,7-dienal possesses two alkene (C=C) double bonds, which are centers of high electron density due to the presence of π-bonds. These bonds are significantly more reactive than the C-C single bonds of alkanes. libretexts.org The primary reactions of alkenes are electrophilic additions, where the π-bond is broken and two new single bonds are formed. libretexts.org

Key reactions of the alkene moieties include:

Hydrogenation: In the presence of a metal catalyst (such as palladium, platinum, or nickel), hydrogen gas (H₂) can be added across the double bonds to saturate them, converting octa-4,7-dienal into octanal. libretexts.orglibretexts.org The energy released in this reaction is known as the heat of hydrogenation and is a measure of the alkene's stability. libretexts.org

Halogenation: Alkenes readily react with halogens like bromine (Br₂) or chlorine (Cl₂), adding a halogen atom to each carbon of the double bond. This reaction is often used as a chemical test for unsaturation.

Hydroxylation: Alkenes can be converted to vicinal diols (1,2-diols) using oxidizing agents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). masterorganicchemistry.com This reaction involves the syn-addition of two hydroxyl groups across the double bond. masterorganicchemistry.com

Epoxidation: Reaction with a peracid (RCO₃H) converts the alkene double bond into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. msu.edu

Ozonolysis: Ozone (O₃) cleaves the carbon-carbon double bond. Depending on the workup conditions (reductive or oxidative), this reaction can yield aldehydes or ketones. msu.edu For octa-4,7-dienal, ozonolysis would lead to the fragmentation of the carbon chain.

Oxidative Degradation Mechanisms and Atmospheric Chemistry

The presence of both aldehyde and alkene functional groups makes octa-4,7-dienal susceptible to oxidative degradation, a process of significant interest in atmospheric chemistry. Volatile organic compounds (VOCs) like octa-4,7-dienal are removed from the atmosphere primarily through reactions with oxidants. copernicus.org

The hydroxyl radical (•OH) is the most important oxidant in the troposphere, often called the "detergent of the atmosphere". niwa.co.nz It initiates the degradation of most organic compounds by abstracting a hydrogen atom or by adding to a double bond. niwa.co.nzharvard.eduepa.gov For octa-4,7-dienal, •OH can react at multiple sites:

H-abstraction from the aldehydic group, which is a key pathway for the degradation of aldehydes. researchgate.net

H-abstraction from the allylic positions (C3 and C6).

Addition to the C4=C5 and C7=C8 double bonds.

Ozone (O₃) is another critical atmospheric oxidant, particularly for compounds containing alkene moieties. niwa.co.nzresearchgate.net The reaction of ozone with the double bonds of octa-4,7-dienal (ozonolysis) leads to the formation of a primary ozonide, which quickly rearranges to a Criegee intermediate. This highly reactive intermediate can then decompose through various channels, contributing to the formation of secondary organic aerosols and other atmospheric pollutants. For some halogenated dienals, the reaction with ozone can account for over 50% of their atmospheric loss. researchgate.net The atmospheric lifetimes of such compounds are typically short, on the order of hours, indicating rapid oxidation. researchgate.net

Table 2: Atmospheric Oxidants and Their Reactions with Octa-4,7-dienal

| Oxidant | Primary Reaction Type | Site of Reaction | Significance |

|---|---|---|---|

| Hydroxyl Radical (•OH) | H-abstraction / Addition | Aldehyde group, C=C bonds, Allylic C-H bonds | Major daytime degradation pathway for most VOCs. copernicus.orgniwa.co.nz |

| Ozone (O₃) | Cycloaddition (Ozonolysis) | C=C double bonds | Important degradation pathway for unsaturated compounds, significant day and night. msu.eduresearchgate.net |

Formation of First-Generation Oxidation Products (Hydroperoxides, Alcohols, Carbonyls)

The initial oxidation of volatile organic compounds (VOCs) in the atmosphere leads to the formation of a variety of first-generation products. In the case of compounds with structures analogous to Octa-4,7-dienal, oxidation processes initiate a cascade of reactions forming hydroperoxides, alcohols, and various carbonyl compounds. journals.co.zasemanticscholar.org

During lipid oxidation, which shares some fundamental chemical pathways with atmospheric oxidation, hydroperoxides are the primary products. These are typically unstable and can decompose through processes like β-cleavage to yield secondary degradation products, including alcohols and carbonyls (aldehydes and ketones). nih.gov The oxidation of free fatty acids, for instance, first produces hydroperoxides which then convert to secondary products. researchgate.net

In atmospheric contexts, the reaction of an alkane with an OH radical forms an alkylperoxy radical (RO₂). Under low-NOx conditions, this RO₂ radical predominantly reacts with the hydroperoxyl radical (HO₂) to create a hydroperoxide (ROOH). d-nb.info This is a key pathway for the formation of first-generation hydroperoxides. These hydroperoxides, along with other multifunctional products like hydroxyls, ketones, and aldehydes, are foundational for subsequent chemical evolution in the atmosphere. d-nb.info

While direct studies on Octa-4,7-dienal are not available, the oxidation of similar unsaturated aldehydes and alkanes provides a framework for its expected reactivity. For example, the OH-initiated oxidation of halogenated monoterpenes, which also contain double bonds and functional groups, has been shown to produce stable organic hydroperoxides, alcohols, and carbonyl compounds. journals.co.zasemanticscholar.org Primary alcohols can be oxidized to form aldehydes, which can be further oxidized to carboxylic acids, while secondary alcohols are oxidized to ketones. libretexts.org

Table 1: Expected First-Generation Oxidation Products from Octa-4,7-dienal

| Precursor | Oxidant | Product Class | Potential Specific Products (Hypothetical) |

| Octa-4,7-dienal | OH, O₃ | Hydroperoxides | Hydroperoxy-octadienal isomers |

| Octa-4,7-dienal | OH, O₃ | Alcohols | Hydroxy-octadienal isomers |

| Octa-4,7-dienal | OH, O₃ | Carbonyls | Smaller dicarbonyls (from C=C cleavage), more highly oxidized aldehydes |

This table is illustrative and based on the general reactivity of similar organic compounds, as direct experimental data for Octa-4,7-dienal is not present in the provided search results.

Implications for Secondary Organic Aerosol Formation

Secondary Organic Aerosols (SOAs) are formed in the atmosphere when volatile organic compounds are oxidized to create less volatile products that can partition into the aerosol phase. rsc.org The chemical structure of the parent VOC significantly influences the SOA yield and properties. d-nb.info

The first-generation oxidation products of compounds like Octa-4,7-dienal, particularly hydroperoxides and other multifunctional molecules, are crucial for SOA formation. journals.co.zasemanticscholar.orgd-nb.info These products have lower volatility than the parent compound and can undergo further reactions in both the gas and particle phases, contributing to the growth of aerosol mass. d-nb.infocopernicus.org For example, particle-phase reactions involving the formation of peroxyhemiacetals from multifunctional hydroperoxide species have been identified as a key mechanism for initial SOA growth in the oxidation of long-chain alkanes. d-nb.info

The presence of multiple functional groups (carbonyl, hydroxyl, hydroperoxy) in the oxidation products of Octa-4,7-dienal would lower their vapor pressure, facilitating their condensation onto existing particles or nucleation to form new particles. rsc.org The continued, multi-generational oxidation of these products leads to a distribution of increasingly functionalized and less volatile compounds, further enhancing SOA formation. d-nb.infomit.edu Studies on citral (B94496), an acyclic monoterpene aldehyde, show that its ozonolysis leads to the formation of low-volatility compounds that contribute to SOA. aaqr.org Given the structural similarities, the oxidation of Octa-4,7-dienal is expected to be an effective pathway for SOA production.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides indispensable tools for investigating the complex reaction mechanisms of atmospheric compounds that may be difficult to study experimentally. wordpress.comornl.gov These theoretical studies can elucidate reaction pathways, determine transition state energies, and calculate reaction rate coefficients, offering a detailed, molecular-level understanding of the chemical transformations. acs.orgresearchgate.netsoton.ac.uk

For aldehydes, theoretical investigations have been used to study OH-initiated oxidation. For instance, a study on benzaldehyde (B42025) showed that hydrogen abstraction from the aldehydic group is the most favorable reaction channel at atmospherically relevant temperatures. nih.gov Similar computational approaches applied to Octa-4,7-dienal would likely investigate the branching ratios for OH addition to the two different C=C bonds versus H-atom abstraction from the aldehyde group or allylic positions.

Quantum chemistry and kinetic calculations are also applied to understand ozonolysis mechanisms. A theoretical study on the ozonolysis of citral detailed the formation of primary ozonides and their subsequent decomposition into Criegee intermediates, which are pivotal in atmospheric oxidation processes. aaqr.org Such calculations for Octa-4,7-dienal would map the potential energy surfaces for the reactions of its Criegee intermediates, predicting their fate and subsequent product formation. aaqr.org

Computational studies are also crucial for understanding and predicting SOA formation. By calculating the properties of oxidation products, such as vapor pressure and reactivity, models can better simulate the partitioning of these species between the gas and aerosol phases. copernicus.org

Table 2: Focus of Computational Studies for Elucidating Reaction Mechanisms

| Area of Investigation | Computational Methodologies | Key Information Obtained | Relevance to Octa-4,7-dienal |

| Initial Oxidant Attack | DFT, Ab Initio Calculations | Reaction barriers, rate constants, branching ratios for OH, O₃, NO₃ reactions | Determining the dominant initial atmospheric degradation pathway. |

| Ozonolysis Mechanism | Quantum Chemistry (e.g., M06-2X) | Potential energy surfaces, stability of primary ozonides, Criegee intermediate chemistry | Predicting the products of C=C bond cleavage and their atmospheric impact. aaqr.org |

| Thermochemistry of Products | DFT, Composite Methods | Enthalpies of formation, vapor pressures of oxidation products | Assessing the potential of oxidation products to contribute to SOA formation. |

| Particle-Phase Reactions | Molecular Dynamics, DFT | Mechanisms of accretion reactions (e.g., hemiacetal formation), reaction kinetics | Understanding how first-generation products evolve within aerosols to increase SOA mass. d-nb.info |

This table outlines the types of computational investigations that would be necessary to fully understand the atmospheric chemistry of Octa-4,7-dienal, based on methodologies applied to other VOCs.

Computational Chemistry and Theoretical Characterization of Octa 4,7 Dienal

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical (QM) methods are fundamental in understanding the electronic structure and reactivity of molecules. For a compound like Octa-4,7-dienal, these computational approaches provide insights that are often difficult to obtain through experimental means alone. Among the various QM methods, Density Functional Theory (DFT) has become a particularly widespread and powerful tool in computational chemistry due to its balance of accuracy and computational cost. nih.govyoutube.com

DFT calculations are based on the principle that the ground-state properties of a many-electron system can be determined by its electron density, which is a function of only three spatial coordinates. youtube.com This is a significant simplification compared to wavefunction-based methods that must consider the coordinates of every electron. unige.ch In practice, the Kohn-Sham formalism of DFT is most commonly used, which employs a fictitious system of non-interacting electrons to approximate the kinetic energy, making the calculations more feasible. nih.govyoutube.com

For Octa-4,7-dienal, DFT serves several key applications:

Electronic Structure Calculation: DFT is used to compute the electronic properties of the molecule, providing a detailed picture of how electrons are distributed. nih.gov

Reaction Mechanism Elucidation: Theoretical studies can map out the energetic landscapes of chemical reactions. For instance, DFT can be applied to investigate the intramolecular Diels-Alder reaction that derivatives of Octa-4,7-dienal can undergo. skidmore.edu These calculations can identify transition states and determine activation energies, clarifying the reaction pathway.

Optimization of Molecular Geometry: DFT is employed to find the lowest energy structure (the most stable conformation) of the molecule by optimizing the positions of its atoms.

Prediction of Spectroscopic Properties: DFT calculations can predict various spectroscopic data, such as vibrational frequencies (infrared spectra), which can be compared with experimental results to confirm the structure of the molecule.

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, with a hierarchy of options available, from Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGA, and hybrid functionals. mdpi.com The integration of DFT with solvation models also allows for the study of the molecule's behavior in different solvent environments, which is crucial for understanding reaction kinetics in solution. mdpi.com

| DFT Application | Description | Relevance to Octa-4,7-dienal |

| Geometric Optimization | Calculation of the lowest-energy three-dimensional structure. | Determines the most stable spatial arrangement of the atoms. |

| Frequency Calculation | Prediction of vibrational modes and their corresponding energies. | Helps in the interpretation of experimental IR and Raman spectra. |

| Reaction Pathway Analysis | Mapping the energy profile of a chemical reaction, including transition states. | Elucidates the mechanism of reactions like intramolecular cycloadditions. skidmore.edu |

| Electronic Property Calculation | Determination of properties like dipole moment, polarizability, and molecular orbital energies. | Provides insight into the molecule's reactivity and intermolecular interactions. |

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of combinations of atomic orbitals. youtube.com When atomic orbitals overlap, they combine to form molecular orbitals, which can be either bonding (lower in energy) or antibonding (higher in energy). youtube.com The distribution of electrons within these orbitals defines the molecule's electronic structure and chemical properties.

A key aspect of MO theory is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals are critical for predicting the outcome of many chemical reactions, particularly pericyclic reactions like the Diels-Alder reaction. skidmore.edu

In the context of Octa-4,7-dienal, the molecule contains both a diene system (the two C=C double bonds) and a dienophile component (the electron-withdrawing aldehyde group conjugated with a double bond). In an intramolecular Diels-Alder reaction, the interaction between the HOMO of the diene portion and the LUMO of the dienophile portion is what governs the cycloaddition. skidmore.edu

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the most easily donated electrons. In a Diels-Alder reaction, the diene provides the electrons, so the HOMO is primarily located on the C4-C5 and C7-C8 double bond system.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most able to accept electrons. The electron-withdrawing nature of the aldehyde group lowers the energy of the LUMO associated with the dienophile part of the molecule, making it a better electron acceptor.

Computational methods like DFT are used to calculate the precise energies and visualize the shapes of these frontier orbitals. beilstein-journals.org Such analysis can explain the regioselectivity and stereoselectivity of reactions. For example, the use of a Lewis acid catalyst can further lower the energy of the LUMO of the dienophile, increasing its electrophilicity and accelerating the rate of the Diels-Alder reaction. skidmore.edu

| Molecular Orbital | Description | Role in Diels-Alder Reaction of Octa-4,7-dienal Derivative |

| HOMO | The highest energy molecular orbital that contains electrons. | Localized on the diene moiety; acts as the electron donor. skidmore.edu |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Localized on the dienophile moiety; acts as the electron acceptor. skidmore.edu |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity for cycloaddition reactions. |

Conformational Analysis and Stereochemical Considerations in Reactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com For a flexible acyclic molecule like Octa-4,7-dienal, a multitude of conformations are possible, each with a different potential energy. Identifying the most stable (lowest energy) conformers is crucial, as the molecule's conformation often dictates its reactivity and the stereochemical outcome of its reactions. nih.gov

Computational methods, particularly DFT, are extensively used to perform conformational analyses. beilstein-journals.org By calculating the relative energies of different possible conformers, researchers can predict the most populated conformations at a given temperature. nih.gov

For Octa-4,7-dienal and its derivatives, conformational analysis is particularly important for understanding intramolecular reactions. For an intramolecular Diels-Alder reaction to occur, the molecule must adopt a conformation that brings the diene and dienophile moieties into close proximity and with the correct orientation for the [4+2] cycloaddition. This specific reactive conformation may not be the lowest energy ground-state conformer, but the molecule must be able to access it for the reaction to proceed.

Stereochemistry is a critical aspect of the reactions of Octa-4,7-dienal. The formation of new chiral centers during reactions like the Diels-Alder cycloaddition means that multiple stereoisomeric products are possible. skidmore.edu Theoretical studies can help predict which stereoisomer is likely to be the major product by analyzing the transition state energies for the different possible approaches of the reacting groups.

For example, in the aldol condensation of 5,7-octadienal, it has been observed that the major product (>95%) is the Z-enal isomer with two trans (E,E) dienes. skidmore.edu This high degree of stereoselectivity is a direct consequence of the specific reaction pathway and the relative stabilities of the possible transition states leading to different isomers. Similarly, the intramolecular Diels-Alder reaction of a derivative of Octa-4,7-dienal can lead to the formation of a product with a specific configuration at multiple chiral centers, and computational analysis can deduce the stereochemistry by identifying the most favorable reaction pathway. skidmore.edu

| Reaction Type | Stereochemical Consideration | Observed Outcome/Implication |

| Aldol Condensation | Formation of a specific enal isomer (E vs. Z). | The Z-enal isomer is predominantly formed (>95%). skidmore.edu |

| Intramolecular Diels-Alder | Formation of multiple new chiral centers in the cyclic product. | The reaction proceeds through a specific pathway, leading to a product with defined stereochemistry. skidmore.edu |

| Conformational Requirement | The molecule must adopt a suitable conformation for intramolecular reactions. | The energetic accessibility of the reactive conformer influences the reaction rate. |

Analytical Techniques for the Structural Elucidation and Purity Assessment of Octa 4,7 Dienal

Spectroscopic Methods for Characterization

Spectroscopy is a cornerstone in the structural analysis of organic compounds like Octa-4,7-dienal. By interacting with electromagnetic radiation, the molecule reveals a unique fingerprint corresponding to its specific atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive details about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For an isomer, (5E)-Octa-5,7-dienal, ¹H NMR data has been reported. oup.com The spectrum of Octa-4,7-dienal is expected to show characteristic signals for the aldehydic proton, vinylic (alkene) protons, and aliphatic protons. The aldehydic proton (CHO) typically appears as a triplet in the downfield region, around δ 9.7-9.8 ppm. The protons on the double bonds (vinylic protons) would resonate in the δ 5.0-6.5 ppm range, with their specific shifts and coupling constants revealing the stereochemistry (cis/trans) of the double bonds. The allylic and other aliphatic methylene (B1212753) protons would appear further upfield.

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments within the molecule. libretexts.org Due to the wide chemical shift range, a distinct signal is typically observed for each unique carbon atom. libretexts.org The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing above δ 200 ppm. oregonstate.edu Carbons involved in the C=C double bonds resonate in the alkene region, generally between δ 110 and δ 150 ppm. libretexts.orgoregonstate.edu The remaining aliphatic carbons (CH₂) appear in the upfield region of the spectrum. libretexts.org

**Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Octa-4,7-dienal***

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.7 (t) | >200 |

| Vinylic (=CH-) | 5.0 - 6.5 (m) | 110 - 150 |

| Aliphatic (-CH₂-) | 2.0 - 2.8 (m) | 20 - 40 |

\Note: These are typical, generalized values. Actual shifts depend on the specific isomer, solvent, and experimental conditions.* oup.comlibretexts.orgoregonstate.edusigmaaldrich.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz The IR spectrum of Octa-4,7-dienal is characterized by the presence of strong absorption bands corresponding to its aldehyde and alkene functionalities.

The most prominent features in the IR spectrum include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group appears in the region of 1740–1720 cm⁻¹. openstax.orgorgchemboulder.com Since Octa-4,7-dienal is an aliphatic aldehyde where the carbonyl group is not directly conjugated with the double bonds, its C=O stretching frequency is expected in this typical range. orgchemboulder.com

Aldehydic C-H Stretch: A distinctive feature for aldehydes is the C-H stretching vibration of the aldehyde proton. This typically appears as a pair of medium-intensity bands in the region of 2850–2700 cm⁻¹, often seen as a shoulder around 2720 cm⁻¹ next to the aliphatic C-H stretches. openstax.orgorgchemboulder.comspcmc.ac.in

=C-H Stretch: The stretching vibrations of the hydrogens attached to the carbon-carbon double bonds give rise to absorptions above 3000 cm⁻¹. vscht.cz

C=C Stretch: The stretching of the carbon-carbon double bonds results in one or more medium-intensity bands in the 1680–1640 cm⁻¹ region. vscht.czopenstax.org

Table 2: Characteristic IR Absorption Bands for Octa-4,7-dienal

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |

| Aldehyde | C-H Stretch | 2850 - 2700 (often two bands) | Medium |

| Alkene | =C-H Stretch | 3100 - 3000 | Medium |

| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak |

Source: Data compiled from multiple spectroscopic references. vscht.czopenstax.orgorgchemboulder.comspcmc.ac.inpressbooks.pub

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture prior to their mass analysis, making it an invaluable tool for both identification and purity assessment. mdpi.com

For Octa-4,7-dienal (C₈H₁₂O), the molecular weight is approximately 124.18 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to this mass. msu.edu The fragmentation pattern is key to structural elucidation. chemguide.co.uktutorchase.com Common fragmentation pathways for aliphatic aldehydes include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can lead to the loss of a hydrogen atom (M-1) or an alkyl radical.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, leading to the elimination of a neutral alkene molecule.

Cleavage at the allylic positions due to the stability of the resulting carbocations.

The presence of double bonds influences the fragmentation, often leading to resonance-stabilized fragment ions. msu.edulibretexts.org The analysis of these fragments helps to confirm the carbon skeleton and the position of the functional groups. GC-MS analysis of a synonym, 5,7-Octadienal, is available in spectral databases. nih.gov

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating Octa-4,7-dienal from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity. nih.gov

Gas Chromatography (GC) is a primary method for analyzing volatile compounds like short-chain aldehydes. nih.gov For the analysis of unsaturated aldehydes, a capillary column such as a DB-624 or similar mid-polarity phase is often employed. nih.gov The purity is determined by integrating the peak area of Octa-4,7-dienal relative to the total area of all peaks in the chromatogram. For enhanced sensitivity and to analyze aldehydes in complex matrices, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be performed prior to GC-MS analysis. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purity assessment of aldehydes. uni-konstanz.denih.gov Since aliphatic aldehydes lack a strong UV chromophore, derivatization is commonly employed to facilitate detection. oup.com A widely used method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative that can be readily detected by a UV-Vis detector. uni-konstanz.deoup.comresearchgate.net Separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase such as an acetonitrile/water mixture. uni-konstanz.deresearchgate.net This method allows for the accurate quantification and purity determination of the target aldehyde. uni-konstanz.de

Table 3: Common Chromatographic Methods for Unsaturated Aldehyde Analysis

| Technique | Typical Column | Detection Method | Notes |

|---|---|---|---|

| Gas Chromatography (GC) | Capillary (e.g., DB-624, Tenax TA) | Flame Ionization (FID), Mass Spectrometry (MS) | Suitable for volatile aldehydes. Purity assessed by peak area percentage. nih.govrsc.org |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | UV-Vis, Pulsed Amperometric Detection (PAD) | Often requires derivatization (e.g., with DNPH) for UV detection. uni-konstanz.denih.govresearchgate.net |

Occurrence and Environmental Chemistry of Octa 4,7 Dienal and Its Derivatives

Biogenic Origins and Biosynthetic Considerations of Related Dienals

Unsaturated aldehydes, including dienals, are frequently products of lipid peroxidation in biological systems. nih.govnih.gov This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), which are essential components of cell membranes. The formation of these aldehydes can occur through both enzymatic and non-enzymatic pathways. nih.gov

In plants, algae, and other organisms, cellular stress can lead to the generation of reactive oxygen species (ROS), which can initiate the non-enzymatic peroxidation of PUFAs like linoleic and linolenic acids. nih.gov This cascade of reactions results in the formation of a variety of volatile organic compounds (VOCs), including a range of aldehydes and dienals. researchgate.net Enzymatic pathways, involving lipoxygenases and other enzymes, can also lead to the controlled production of these compounds, where they may play roles in signaling and defense. nih.gov

The biosynthesis of fatty acids, the precursors to these dienals, is a fundamental metabolic process. wikipedia.orgnih.govallen.in It begins with acetyl-CoA and involves a series of condensation and reduction reactions to build the hydrocarbon chain. nih.govlibretexts.org The introduction of double bonds to form unsaturated and polyunsaturated fatty acids is a critical step that predisposes these molecules to oxidation and subsequent cleavage into smaller, volatile molecules like octa-4,7-dienal.

Table 1: General Biogenic Sources of Related Unsaturated Aldehydes

| Biological Source | Precursor Molecules | Formation Process |

| Plants | Polyunsaturated fatty acids (e.g., linoleic acid, linolenic acid) | Enzymatic and non-enzymatic lipid peroxidation |

| Algae | Polyunsaturated fatty acids | Oxidative stress-induced lipid peroxidation |

| Fungi | Fatty acids | Metabolic pathways |

| Bacteria | Fatty acids | Metabolic pathways |

Atmospheric Chemistry and Environmental Fate Modeling

Once released into the atmosphere, volatile organic compounds like octa-4,7-dienal are subject to various chemical and physical processes that determine their environmental fate. tandfonline.com The atmospheric chemistry of unsaturated aldehydes is primarily governed by their reactions with key oxidants and by photolysis. acs.orgresearchgate.net

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). acs.org Unsaturated aldehydes react with OH radicals primarily through addition to the carbon-carbon double bonds and, to a lesser extent, through hydrogen abstraction from the aldehydic group. copernicus.orgdoaj.org Reactions with ozone (O₃) and nitrate radicals (NO₃), particularly at night, also contribute to their degradation. acs.org Photolysis, the breakdown of molecules by sunlight, can also be a significant removal pathway for aldehydes. copernicus.orgwhiterose.ac.uk

Table 2: Estimated Atmospheric Lifetimes of Representative C8 Unsaturated Aldehydes

| Compound | Primary Removal Process | Estimated Atmospheric Lifetime |

| (E,E)-2,4-Octadienal | Reaction with OH radicals | Hours to a few days |

| 2-Octenal | Reaction with OH radicals | Hours to a few days |

| General Alkenals | Reaction with OH, O₃, NO₃; Photolysis | Hours to days |

Note: These are estimations and can vary significantly depending on atmospheric conditions such as oxidant concentrations, temperature, and solar radiation.

The atmospheric degradation of unsaturated aldehydes leads to the formation of a complex mixture of secondary products. nih.govusgs.govnih.govepa.gov The reaction with OH radicals, for instance, initiates a series of reactions that can result in the formation of smaller, more oxidized compounds such as carboxylic acids, carbon dioxide, and other aldehydes and ketones. nih.gov

These degradation products can have several environmental impacts. Some may contribute to the formation of secondary organic aerosols (SOA), which can affect air quality and climate by scattering and absorbing solar radiation and by acting as cloud condensation nuclei. copernicus.org The formation of ozone, a key component of photochemical smog, can also be influenced by the atmospheric chemistry of these aldehydes. copernicus.org

The ultimate environmental fate of the degradation products depends on their physical and chemical properties. Smaller, water-soluble compounds may be removed from the atmosphere through wet deposition (rainout and washout), while less volatile products may partition to the aerosol phase and be removed by dry or wet deposition.

Table 3: Potential Atmospheric Degradation Products of Unsaturated Aldehydes and their Environmental Significance

| Degradation Product Class | Examples | Environmental Significance |

| Smaller Aldehydes and Ketones | Formaldehyde, Acetaldehyde, Acetone | Can be toxic; participate in further photochemical reactions. mdpi.com |

| Carboxylic Acids | Formic acid, Acetic acid | Contribute to acid deposition. |

| Peroxyacyl Nitrates (PANs) | Peroxyacetyl nitrate | Eye irritants; phytotoxic; act as a reservoir for nitrogen oxides. |

| Secondary Organic Aerosols (SOA) | High molecular weight, low volatility compounds | Impact on air quality, climate, and human health. |

Future Research Directions and Unexplored Avenues in Octa 4,7 Dienal Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of α,β-unsaturated aldehydes is an active area of research. mdpi.com However, specific, high-yield synthetic routes to non-conjugated dienals like Octa-4,7-dienal are less common. Future research in this area could focus on several promising avenues:

Cross-Coupling and Metathesis Reactions: Modern catalytic methods offer a powerful toolkit for the construction of complex molecules from simpler precursors. The application of cross-coupling reactions, such as those employing palladium or ruthenium catalysts, could provide a direct route to the Octa-4,7-dienal backbone. Similarly, olefin metathesis, a Nobel Prize-winning technology, could be strategically employed to form one or both of the double bonds in a controlled manner.

Bio-inspired and Biocatalytic Approaches: Nature often provides elegant solutions to complex synthetic challenges. Exploring enzymatic or chemo-enzymatic pathways for the synthesis of Octa-4,7-dienal could lead to highly selective and environmentally benign processes. For instance, engineered enzymes could potentially catalyze the specific oxidation of a corresponding diene alcohol.

Sustainable Oxidation and Reduction Techniques: Traditional oxidation and reduction methods often rely on stoichiometric and sometimes hazardous reagents. Future methodologies should prioritize the use of greener oxidants, such as molecular oxygen or hydrogen peroxide, in combination with efficient catalysts. researchgate.net Likewise, the development of selective reduction techniques for related functional groups, while preserving the double bonds, is crucial. A known synthetic application involves the use of octa-4,7-dienal as a reactant in the formation of 4-hydroxyundeca-7,10-dienoic acid. chemsrc.com

A significant advancement in the synthesis of unsaturated aldehydes involves the one-pot ruthenium-catalyzed hydrogen-transfer strategy, which allows for direct access to α,β-unsaturated aldehydes from alcohols, avoiding the handling of unstable aldehyde intermediates. researchgate.net Such innovative approaches could be adapted for the synthesis of Octa-4,7-dienal.

Advanced Mechanistic Investigations Employing Combined Approaches

A thorough understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing improved synthetic routes. For a molecule like Octa-4,7-dienal, with its multiple reactive sites, mechanistic studies are particularly important.

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time information on the formation and consumption of intermediates during a reaction. numberanalytics.com These experimental data, coupled with detailed kinetic analysis, can help to elucidate complex reaction pathways. For example, studying the kinetics of isomerization or cyclization reactions of Octa-4,7-dienal under different conditions would provide valuable mechanistic insights.

Isotope Labeling Studies: The use of isotopically labeled starting materials is a powerful tool for tracing the fate of individual atoms throughout a reaction. By strategically placing isotopes (e.g., deuterium (B1214612) or carbon-13) within the Octa-4,7-dienal precursor, it is possible to unambiguously determine bond-forming and bond-breaking events, thereby clarifying reaction mechanisms.

Trapping of Reactive Intermediates: Many chemical reactions proceed through transient, highly reactive intermediates that are difficult to observe directly. The use of chemical trapping agents can convert these fleeting species into more stable, characterizable molecules, providing indirect but compelling evidence for their existence. This approach would be invaluable for identifying and understanding any radical or ionic intermediates in reactions involving Octa-4,7-dienal.

Integration of Computational and Experimental Paradigms for Predictive Chemistry

The synergy between computational chemistry and experimental work has revolutionized modern chemical research. For a molecule like Octa-4,7-dienal, where experimental data is limited, computational modeling can play a crucial predictive role.

Predicting Reactivity and Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of Octa-4,7-dienal and predict its reactivity towards various reagents. researchgate.net By calculating the energies of different possible transition states, it is possible to forecast the most likely reaction pathways and predict the regioselectivity and stereoselectivity of a given transformation. This predictive power can guide the design of experiments, saving time and resources.

Modeling Spectroscopic Properties: Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. researchgate.net By comparing these predicted spectra with experimental data, chemists can confirm the structure of newly synthesized compounds and gain deeper insights into their electronic and geometric properties.

Designing Novel Catalysts: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis of Octa-4,7-dienal. By modeling the interaction of potential catalysts with the substrate and transition states, it is possible to identify promising candidates with high activity and selectivity before they are synthesized and tested in the lab. This integrated approach, where computation guides experimentation and experimental results refine computational models, is the future of predictive chemistry.

Q & A

Q. What are the established synthesis protocols for Octa-4,7-dienal, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of Octa-4,7-dienal typically involves catalytic cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) or oxidation of dienol precursors. Key variables include catalyst selection (e.g., palladium complexes), solvent polarity, and temperature control. For reproducible results, optimize reaction time and inert atmosphere conditions to minimize side products like polymerized aldehydes. Characterization via GC-MS and H/C NMR is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing Octa-4,7-dienal, and how should data interpretation address structural ambiguity?

Methodological Answer: Combine H NMR (to identify allylic protons and aldehyde signals at δ 9.5–10.0 ppm) with IR spectroscopy (C=O stretch ~1720 cm) and GC-MS for molecular ion verification. For structural ambiguity (e.g., cis/trans isomerism), use NOESY or ROESY NMR to assess spatial proximity of protons. Cross-validate with computational chemistry (DFT calculations) to predict spectral patterns .

Q. How can researchers design stability studies to assess Octa-4,7-dienal’s degradation under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing by exposing the compound to controlled temperature (e.g., 40°C), humidity (75% RH), and light (UV-vis irradiation). Monitor degradation via HPLC-UV/Vis and track aldehyde oxidation products (e.g., carboxylic acids) using LC-MS. Include kinetic modeling (Arrhenius equation) to predict shelf life under standard conditions .

Advanced Research Questions

Q. How should researchers resolve contradictory data in Octa-4,7-dienal’s reported bioactivity across different assay systems?

Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell line viability, solvent compatibility with DMSO). Conduct dose-response curves across multiple models (in vitro, in vivo) and validate with orthogonal assays (e.g., enzymatic vs. cell-based). Use meta-analysis to identify confounding factors (e.g., impurity interference) and apply stringent quality controls (e.g., ≥95% purity by HPLC) .

Q. What mechanistic hypotheses explain Octa-4,7-dienal’s role in lipid peroxidation pathways, and how can they be tested experimentally?

Methodological Answer: Propose mechanisms such as radical-mediated H abstraction at the allylic position or electrophilic aldehyde reactivity. Use electron paramagnetic resonance (EPR) to detect radical intermediates and isotope labeling (e.g., H at C4/C7) to track reaction pathways. Pair with molecular dynamics simulations to model membrane interaction sites .

Q. How can isotopic labeling (e.g., 13^1313C or 2^22H) enhance mechanistic studies of Octa-4,7-dienal’s metabolic fate in biological systems?

Methodological Answer: Incorporate C at the aldehyde group or H at specific carbons to trace metabolic intermediates via LC-MS/MS or C NMR. Use stable isotope-resolved metabolomics (SIRM) to map incorporation into downstream metabolites (e.g., acetyl-CoA). Validate with time-course studies and compartmental modeling .

Q. What statistical approaches are recommended for analyzing high-throughput screening data involving Octa-4,7-dienal derivatives?

Methodological Answer: Apply multivariate analysis (PCA or PLS-DA) to reduce dimensionality and identify structure-activity relationships (SAR). Use false discovery rate (FDR) correction for multiple comparisons and bootstrapping to assess model robustness. Integrate cheminformatics tools (e.g., molecular docking scores) to cross-correlate bioactivity with computational predictions .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in Octa-4,7-dienal synthesis and bioassays across independent laboratories?

Methodological Answer: Publish detailed protocols with exact reagent grades (e.g., anhydrous solvents, catalyst lot numbers) and instrument calibration data. Share raw spectra and chromatograms in supplemental materials. Use interlaboratory round-robin tests to identify protocol-sensitive steps (e.g., inert atmosphere maintenance) and standardize reporting formats (e.g., MIAME guidelines for omics data) .

Q. How should researchers address discrepancies in Octa-4,7-dienal’s reported physicochemical properties (e.g., logP, vapor pressure)?

Methodological Answer: Re-measure properties using validated methods (e.g., shake-flask for logP, thermogravimetric analysis for vapor pressure). Compare results against computational predictions (e.g., COSMO-RS) and historical data. Report measurement uncertainties and environmental conditions (e.g., temperature, humidity) to contextualize variability .

Experimental Design

Q. What controls are essential in studies investigating Octa-4,7-dienal’s electrophilic reactivity with biomolecules?

Methodological Answer: Include negative controls (e.g., reactions without enzyme/catalyst) and competitive inhibitors (e.g., glutathione for thiol reactivity assays). Use aldehyde scavengers (e.g., semicarbazide) to confirm specificity. Validate via mutagenesis studies (e.g., cysteine-to-serine substitutions in target proteins) .

Q. How can researchers optimize reaction conditions for Octa-4,7-dienal’s asymmetric synthesis to achieve high enantiomeric excess (ee)?

Methodological Answer: Screen chiral catalysts (e.g., Jacobsen’s salen complexes) and solvents (e.g., toluene vs. DMF) using Design of Experiments (DoE). Monitor ee via chiral HPLC or polarimetry. Apply kinetic resolution strategies or enzymatic catalysis (e.g., lipases) for enantioselective aldehyde formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.